molecular formula C7H4Br2F3NO B1388641 2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1214330-68-3

2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1388641
CAS No.: 1214330-68-3
M. Wt: 334.92 g/mol
InChI Key: RWWFRCWAWZHMNT-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound featuring bromine, methoxy, and trifluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: Replacement of bromine atoms with nucleophiles like amines or thiols.

    Oxidation and Reduction: Alteration of the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

    Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and trifluoromethyl groups can enhance its utility in cross-coupling reactions and other synthetic applications .

Properties

IUPAC Name

2,4-dibromo-3-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c1-14-5-3(8)2-4(7(10,11)12)13-6(5)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWFRCWAWZHMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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